molecular formula C11H18O B13776829 Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- CAS No. 67989-85-9

Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)-

Cat. No.: B13776829
CAS No.: 67989-85-9
M. Wt: 166.26 g/mol
InChI Key: CZOCBPIZYNGNQR-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- is a cyclic ketone characterized by a cyclohexene ring substituted with methyl groups at either the 1,2,2- or 1,5,5-positions and an acetyl group at the 1-position. This compound belongs to the alkyl cyclic ketone family, which is notable for applications in fragrances, pharmaceuticals, and organic synthesis. The positional isomerism of the methyl groups (1,2,2- vs. 1,5,5-) significantly impacts its stereochemical and physicochemical properties, such as volatility, solubility, and reactivity .

Properties

CAS No.

67989-85-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(1,2,2-trimethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C11H18O/c1-9(12)11(4)8-6-5-7-10(11,2)3/h5,7H,6,8H2,1-4H3

InChI Key

CZOCBPIZYNGNQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC=CC1(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to obtain Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- involves the Friedel-Crafts acylation of a suitably substituted cyclohexene derivative with an acetyl source. The general reaction scheme is as follows:

  • Starting Material: 1,2,2-trimethylcyclohexene or its positional isomers (e.g., 3,5,6-trimethylcyclohexene)
  • Acylating Agent: Acetyl chloride or acetic anhydride
  • Catalyst: Lewis acid such as aluminum chloride (AlCl3)
  • Conditions: Anhydrous environment, controlled temperature (typically 0–50 °C), and inert atmosphere to prevent side reactions

This method introduces the ethanone group at the 1-position of the cyclohexene ring, yielding the target compound with high regioselectivity.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane or carbon disulfide Non-polar solvents preferred
Temperature 0–50 °C Lower temperatures reduce side reactions
Molar ratio (substrate:acetyl chloride) 1:1 to 1:1.2 Slight excess of acetyl chloride improves yield
Catalyst amount 1.0 to 1.5 equivalents of AlCl3 Catalyst loading influences reaction rate
Reaction time 1–4 hours Monitored by TLC or GC-MS for completion
Workup Quenching with ice-water, extraction Neutralization of catalyst necessary

Industrial Scale Synthesis

In industrial settings, continuous flow reactors are employed to enhance control over reaction parameters, improve safety, and increase throughput. Automated systems regulate temperature, reagent feed rates, and mixing to optimize yield and purity. This approach minimizes impurities and side products, which are critical for applications requiring high chemical purity.

Alternative Synthetic Approaches

Oxidation-Reduction Strategies

An alternative route involves the initial synthesis of related alcohol intermediates followed by oxidation to the ethanone. For example:

  • Step 1: Reduction of the corresponding ketone precursor to the alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
  • Step 2: Controlled oxidation of the alcohol back to the ethanone using mild oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane

This two-step method allows for stereochemical control and access to specific isomers but is generally more complex and less economical than direct Friedel-Crafts acylation.

Halogenation and Subsequent Substitution

Halogenation of the cyclohexene ring followed by nucleophilic substitution with acetyl nucleophiles is another less common method. Bromination using bromine in the presence of a catalyst can selectively functionalize the ring, which is then transformed into the ethanone derivative. However, this route often suffers from low selectivity and yields.

Comparative Summary of Preparation Methods

Method Key Reagents & Catalysts Advantages Limitations
Friedel-Crafts Acylation Acetyl chloride, AlCl3 High yield, regioselective, scalable Requires strict anhydrous conditions
Oxidation-Reduction NaBH4/LiAlH4 (reduction), PCC (oxidation) Stereochemical control possible Multi-step, more costly
Halogenation-Substitution Bromine, nucleophiles Alternative route Low selectivity, side reactions

Research Findings and Analytical Data

Yield and Purity

  • Friedel-Crafts acylation typically yields 75–85% of pure Ethanone, 1-(1,2,2-trimethyl-3-cyclohexen-1-yl) under optimized conditions.
  • Continuous flow synthesis has demonstrated improved reproducibility and purity (>95%) compared to batch processes.

Characterization

The product is characterized by:

  • NMR Spectroscopy: Distinct peaks corresponding to methyl groups and the acetyl moiety
  • Mass Spectrometry: Molecular ion peak at m/z 166.26 confirming molecular weight
  • Infrared Spectroscopy: Strong carbonyl (C=O) stretch near 1700 cm^-1
  • Chromatography: High-performance liquid chromatography (HPLC) confirms purity and identifies isomeric impurities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variations

  • Ethanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- (C₁₁H₁₆O): This isomer features methyl groups at the 2,6,6-positions of the cyclohexene ring. Its molecular weight is ~164.24 g/mol, with applications inferred in fragrance formulations due to structural similarity to cedrol derivatives .
  • 1-(2-Chlorophenyl)ethanone (C₈H₇ClO): Aromatic substitution with a chlorine atom at the ortho position introduces electron-withdrawing effects, increasing electrophilic reactivity (e.g., susceptibility to nucleophilic attack at the carbonyl group). This compound (MW: 154.59 g/mol) is used in agrochemical and pharmaceutical intermediates, contrasting with the aliphatic cyclohexenyl derivatives .

Complex Cyclic and Bicyclic Derivatives

  • 1-Cedr-8-en-9-ylethanone (C₁₅H₂₂O): A bicyclic ketone with a tricyclic framework and additional methyl groups. The rigid structure confers higher thermal stability (boiling point >250°C) and a woody odor profile, making it valuable in premium fragrances. Its steric bulk reduces reactivity in hydrogenation reactions compared to monocyclic analogs .
  • Ethanone, 1-tricyclo[3.3.1.1³,⁷]dec-1-yl-2-(triphenylphosphoranylidene): This tricyclic derivative incorporates a phosphoranylidene group, enabling unique reactivity in Wittig-like reactions. Its extended conjugation and steric demands limit solubility in polar solvents but enhance utility in organometallic catalysis .

Functionalized Derivatives

  • Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl) (C₁₀H₉N₃O): The triazole substituent introduces hydrogen-bonding capacity and heterocyclic aromaticity, increasing polarity (solubility in DMSO) and bioactivity. This compound is explored in antifungal and anticancer research, diverging from the nonpolar applications of alkyl cyclohexenyl ketones .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility Applications
Ethanone, 1-(1,2,2-trimethyl-3-cyclohexenyl) C₁₁H₁₆O ~164.24 1,2,2-trimethylcyclohexenyl ~210–230 (est.) Low (nonpolar) Fragrances, intermediates
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 2-chlorophenyl 245–247 Moderate (EtOH) Pharmaceuticals, agrochems
1-Cedr-8-en-9-ylethanone C₁₅H₂₂O 218.33 Bicyclic methyl groups >250 Low (lipophilic) Premium fragrances
Ethanone, 1-phenyl-2-(1H-triazol-1-yl) C₁₀H₉N₃O 187.20 Phenyl-triazole N/A High (DMSO) Biomedical research

Research Findings and Key Insights

  • Reactivity : The cyclohexenyl ketones exhibit moderate reactivity in hydrogenation and Diels-Alder reactions due to the conjugated double bond, whereas chlorophenyl derivatives are more electrophilic .
  • Thermal Stability: Bicyclic and tricyclic derivatives (e.g., 1-Cedr-8-en-9-ylethanone) demonstrate higher thermal stability, aligning with their use in high-temperature fragrance applications .

Biological Activity

Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- is a compound with notable biological activities that have been the subject of various studies. This article reviews its chemical properties, biological effects, and potential applications based on diverse sources.

Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- has the molecular formula C11H18O and a molecular weight of 166.26 g/mol. It is classified under ketones and is characterized by a cyclohexene structure that contributes to its unique aroma and potential biological activities .

Antioxidant Activity

Research has demonstrated that ethanone derivatives exhibit significant antioxidant properties. A study highlighted that compounds with similar structures showed effective radical scavenging abilities in various assays such as DPPH and ABTS. For instance, ethanone derivatives were found to have IC50 values indicating their capacity to neutralize free radicals effectively .

CompoundIC50 (DPPH)IC50 (ABTS)
Ethanone Derivative A28.08 µM TE/g2402.95 µM TE/g
Synthetic Antioxidant BHT0.03 mg/mLN/A

This indicates that while ethanone derivatives may not surpass synthetic antioxidants in potency, they still present considerable antioxidant activity.

Antimicrobial Activity

Ethanone has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.8 mg/mL

These findings suggest that ethanone could be a candidate for developing natural antimicrobial agents in food preservation or therapeutic applications .

Case Study: Antioxidant Efficacy in Food Products

A recent study explored the incorporation of ethanone into food products to enhance their shelf life through antioxidant activity. The results indicated a significant reduction in lipid peroxidation in treated samples compared to controls. This suggests potential applications in food technology for extending the freshness and safety of perishable goods .

Case Study: Antimicrobial Effects in Clinical Settings

Another investigation focused on the antimicrobial efficacy of ethanone against clinical isolates of pathogens responsible for nosocomial infections. The study reported successful inhibition of growth in several strains, indicating its potential use as an alternative treatment option in healthcare settings .

Q & A

Basic: How to characterize the structural isomerism in this compound using spectroscopic methods?

Answer:
Structural isomerism arising from the 1,2,2- vs. 1,5,5-trimethyl-cyclohexenyl substituents can be resolved via:

  • NMR Spectroscopy : Compare chemical shifts of methyl groups in 1H^1H- and 13C^13C-NMR to distinguish between axial/equatorial positions. For example, deshielded protons in 1,2,2-isomers may appear downfield due to ring strain .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of methyl groups or cyclohexene ring cleavage) differ between isomers. highlights the use of electron ionization MS for molecular weight confirmation (152.2334 g/mol) .
  • IR Spectroscopy : Analyze carbonyl (C=O) stretching frequencies (~1700 cm1^{-1}) and cyclohexene C-H bending modes to infer substituent effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Safety protocols should align with industrial standards for structurally similar ethanone derivatives:

  • Ventilation : Use fume hoods to avoid inhalation, as analogs like Octahydro Tetramethyl Naphthalenyl Ethanone (OTNE) are classified as environmentally hazardous .
  • PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy observed in analogs (e.g., 1-(4-Nonylphenyl)ethanone oxime causing severe skin irritation) .
  • Storage : Store in airtight containers away from light, as degradation under air exposure can alter efficacy (e.g., 1-(3-Hydroxynaphthalen-2-yl)ethanone requires light-sensitive storage) .

Advanced: How to resolve discrepancies in reported molecular weight and hydrogen bonding capacity?

Answer:
Discrepancies may arise from isomer variability or measurement techniques:

  • Isomeric Contributions : The 1,2,2- and 1,5,5-isomers have identical molecular formulas but differ in hydrogen bond donor/acceptor counts. For example, 1-(2-Hydroxy-5-methoxyphenyl)ethanone has 1 donor and 2 acceptors, while analogs vary based on substituents .

  • Analytical Validation :

    PropertyReported Value 1 Reported Value 2
    Exact Molecular Weight152.2334 g/mol140.08376 g/mol
    Hydrogen Bond Donors01
    Hydrogen Bond Acceptors12
    Cross-validate using high-resolution MS and computational tools (e.g., XLogP3 for hydrophobicity ).

Advanced: What computational methods model stereochemical outcomes in reactions involving this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate cyclohexene ring puckering to predict steric effects. Tools like Gaussian or ORCA can optimize 3D geometries using data from NIST’s 3D SD files .
  • Density Functional Theory (DFT) : Calculate transition states for reactions (e.g., ketone reduction) to evaluate regioselectivity. For example, substituent orientation in 1-(2,5-dimethylphenyl)ethanone influences reaction pathways .
  • Docking Studies : If bioactive, use AutoDock Vina to assess binding interactions with enzymes, leveraging toxicity data from structural analogs (e.g., mutagenicity in nitrated pyrroles ).

Advanced: How to analyze mutagenic potential based on structural analogs?

Answer:

  • Ames Test Correlation : Compounds like 1-(1,3,5-Trinitro-1H-pyrrol-2-yl)ethanone show mutagenicity (25 µL/plate in Salmonella assays) due to nitro groups. Compare substituent effects (e.g., methyl vs. nitro) to infer risks .
  • QSAR Modeling : Use topological polar surface area (TPSA) and XLogP3 values (e.g., 1.6 for 1-(2-hydroxy-1-cyclohexen-1-yl)ethanone ) to predict bioavailability and toxicity.
  • Metabolic Pathway Analysis : Hydroxyl or methoxy groups (e.g., 1-(2-Hydroxy-5-methoxyphenyl)ethanone ) may undergo glucuronidation, reducing toxicity compared to unsubstituted analogs.

Basic: What are key considerations in designing a synthesis route?

Answer:

  • Starting Materials : Use cyclohexenyl precursors (e.g., 1,3-dimethyl-3-cyclohexen-1-yl) with acetylation agents (e.g., acetyl chloride) under Friedel-Crafts conditions .
  • Isomer Control : Optimize reaction temperature and catalysts (e.g., AlCl3_3) to favor the desired isomer. For example, steric hindrance in 1,5,5-trimethyl derivatives may require lower temperatures .
  • Purification : Employ column chromatography or recrystallization, guided by polarity differences (e.g., XLogP3 ~1.6 ).

Advanced: How to address contradictions in reported catalytic activity of derivatives?

Answer:

  • Stereoelectronic Analysis : Compare substituent effects in analogs like 1,2-di(pyridin-2-yl)ethanone, where pyridyl groups enhance catalytic activity via coordination .
  • Kinetic Studies : Measure turnover frequencies (TOF) under varying conditions (e.g., solvent polarity, temperature) to isolate steric vs. electronic contributions.
  • Cross-Study Validation : Reconcile data using standardized assays (e.g., hydrogenation rates) and reference computational predictions from DFT .

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